![molecular formula C10H16N4 B1438229 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1087792-50-4](/img/structure/B1438229.png)
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Overview
Description
“3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound . It has been synthesized and studied for its potential applications .
Synthesis Analysis
This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% . The final product was characterized by 1H NMR and ESI–MS/MS .Molecular Structure Analysis
The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions including etherification, hydrazonation, cyclization, and reduction .Scientific Research Applications
-
Synthesis and Theoretical Study
- Field : Organic Chemistry
- Application Summary : This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .
- Methods of Application : The synthesis involved a four-step process: etherification, hydrazonation, cyclization, and reduction . The final product was characterized using 1H NMR and ESI-MS/MS .
- Results : The overall yield of the synthesis was 39% . The molecular structures of the compound and related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .
-
Potential Use in Cancer Treatment
- Field : Oncology
- Application Summary : Triazole derivatives, including the mentioned compound, have demonstrated the ability to inhibit the proliferation of cancer cells . They can block cell proliferation cycles leading eventually to cancer cell apoptosis .
- Methods of Application : The compound could be used as a pharmaceutical active in anticancer drug development .
- Results : The specific results or outcomes obtained are not mentioned .
-
Potential Use in Antifungal Treatment
- Field : Mycology
- Application Summary : Triazole derivatives have been used for decades in medicine as pharmaceutical actives, including as fungicides .
- Methods of Application : The compound could be used in the synthesis of specific fungicides .
- Results : The specific results or outcomes obtained are not mentioned .
-
Potential Use as Bcl-xL Protein Inhibitors
- Field : Molecular Biology
- Application Summary : This compound, along with other related compounds, has been disclosed as Bcl-xL protein inhibitors . Bcl-xL is a protein that plays a crucial role in cell survival and apoptosis .
- Methods of Application : The compound could be used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
- Results : The specific results or outcomes obtained are not mentioned .
properties
IUPAC Name |
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWEVMKYRZMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
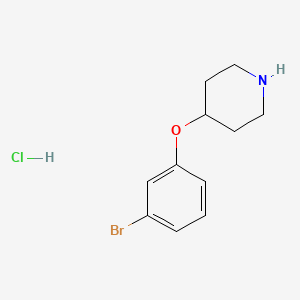
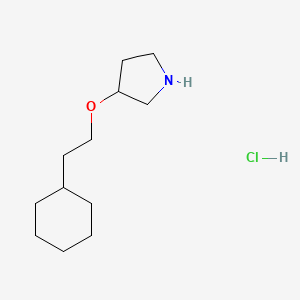


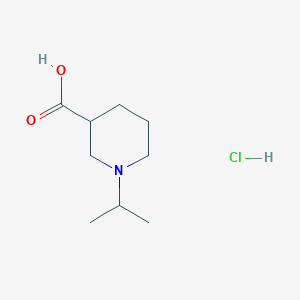
![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
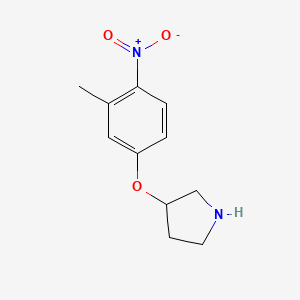
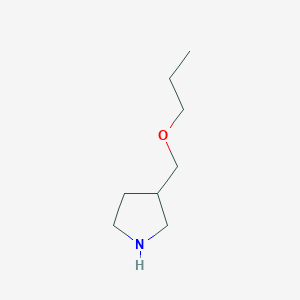
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)